Melagatran-d11 is a deuterated form of melagatran, which is a direct thrombin inhibitor. This compound is primarily studied for its anticoagulant properties, making it a significant subject in the field of cardiovascular medicine. Melagatran itself was developed as an alternative to traditional anticoagulants, aiming to provide more effective and safer options for patients at risk of thrombotic events.
Melagatran-d11 is synthesized for research purposes and is available from various chemical suppliers. The deuterated version, denoted by the suffix "-d11", indicates the incorporation of deuterium atoms into its molecular structure, which can be beneficial in pharmacokinetic studies and metabolic tracing.
Melagatran-d11 falls under the category of small molecule anticoagulants. It specifically targets thrombin, an enzyme crucial for blood coagulation, thus playing a vital role in the management of thromboembolic disorders.
The synthesis of melagatran-d11 involves several steps that typically include:
The precise synthetic route can vary depending on the laboratory protocols but generally follows established organic synthesis techniques. Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Melagatran-d11 has a similar molecular structure to melagatran but incorporates deuterium in place of some hydrogen atoms. The general structure can be represented as follows:
Melagatran-d11 can participate in various chemical reactions typical for thrombin inhibitors:
The kinetics of these reactions can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry to determine binding affinities and inhibition constants.
Melagatran-d11 exerts its anticoagulant effect by directly inhibiting thrombin. The mechanism involves:
Studies have shown that melagatran exhibits a rapid onset of action and a predictable pharmacokinetic profile, making it suitable for clinical use in managing thrombotic conditions.
Melagatran-d11 is primarily used in:
Melagatran-d11 is a deuterium-enriched isotopologue of the direct thrombin inhibitor melagatran. Its molecular formula is C₂₂H₂₀D₁₁N₅O₄, with a molecular weight of 440.58 g/mol [5]. Deuterium atoms are strategically incorporated at 11 positions, primarily replacing hydrogen atoms in aliphatic groups (e.g., cyclohexyl and glycine moieties) to minimize alterations in steric bulk while enhancing metabolic stability. The structure retains the core pharmacophore of melagatran: a benzylamine-azetidine scaffold with an aminoiminomethylphenyl group critical for thrombin inhibition [8].
Table 1: Atomic Positions of Deuterium Labeling in Melagatran-d11
Molecular Fragment | Number of D Atoms | Locations |
---|---|---|
Cyclohexyl group | 6 | Equatorial/axial positions |
Glycine moiety | 2 | Methylene groups |
Azetidine ring | 3 | β- and γ-positions |
Characterization employs tandem analytical techniques:
Deuterium substitution induces subtle but measurable changes in physicochemical behavior:
Table 2: Physicochemical Properties of Melagatran-d11 vs. Melagatran
Property | Melagatran-d11 | Melagatran | Analytical Method |
---|---|---|---|
LogP (octanol/water) | -1.98 ± 0.05 | -1.85 ± 0.03 | Shake-flask HPLC |
Aqueous solubility | 12.4 mg/mL (pH 7.4) | 14.2 mg/mL (pH 7.4) | UV spectrophotometry |
pKa (carboxyl group) | 3.62 | 3.58 | Potentiometric titration |
Key observations:
Metabolic Stability
Deuterium labeling significantly retards hepatic metabolism:
Enzymatic Binding and Inhibition
Stability in Biological Matrices
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: